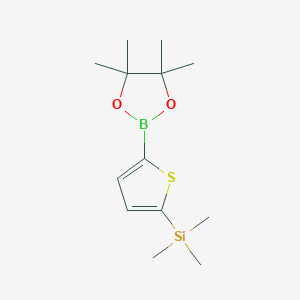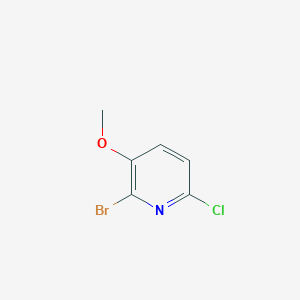
2-Bromo-6-chloro-3-methoxypyridine
Descripción general
Descripción
“2-Bromo-6-chloro-3-methoxypyridine” is a chemical compound with the molecular formula C6H5BrClNO . It is used in various chemical reactions and has potential applications in pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” could involve the reaction of 2-Chloro-3-hydroxypyridine with Iodomethane . Another method could involve the use of 2-Chloro-3-methoxypyridine as a starting material .Molecular Structure Analysis
The molecular weight of “this compound” is 222.47 . The compound contains bromine, chlorine, nitrogen, and oxygen atoms, along with a methoxy group attached to the pyridine ring .Chemical Reactions Analysis
“this compound” could be used in the synthesis of other complex molecules. For instance, it could be used to synthesize "3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one" .Physical and Chemical Properties Analysis
“this compound” is a white or colorless to light yellow powder to lump to clear liquid . It has a density of 1.650±0.06 g/cm3 and a boiling point of 227.3±35.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
2-Bromo-6-chloro-3-methoxypyridine is a versatile intermediate in organic synthesis, providing a pathway to various pyridine derivatives with potential applications in agrochemical, pharmaceutical, and materials science research. The compound serves as a precursor for the synthesis of 2,3-pyridyne derivatives, which have been demonstrated to react regioselectively with furans, indicating its utility in constructing complex heterocyclic compounds (Walters, Carter, & Banerjee, 1992). Additionally, it has been involved in studies focusing on the halogen atom migration and substitution reactions, further highlighting its reactivity and potential for generating structurally diverse molecules (Hertog & Bruyn, 2010).
Material Science and Coordination Chemistry
This compound is instrumental in the synthesis of materials and coordination complexes. For instance, its derivatives have been used to synthesize Schiff base compounds with significant antibacterial activities, suggesting its potential application in developing new antimicrobial agents (Wang, Nong, Sht, & Qi, 2008). Moreover, its utility extends to the preparation of halogeno-pyridin-2-olate complexes with diruthenium cores, contributing to the field of coordination chemistry by enabling the study of metal-ligand interactions and the design of metal-organic frameworks (Schäffler, Müller, & Maas, 2006).
Advanced Organic Synthesis Techniques
Further illustrating its significance, this compound has been involved in studies focusing on lithiation reactions, which are crucial for functionalizing aromatic compounds. Research in this area provides insights into the mechanisms of C-H activation and the synthesis of polyfunctionalized heterocycles, essential for developing pharmaceuticals and agrochemicals (Gros, Choppin, & Fort, 2003). Additionally, density functional theory (DFT) studies on derivatives of this compound offer valuable information on its vibrational and electronic spectra, facilitating the design of materials with desired optical properties (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is a significant intermediate in organic synthesis , suggesting it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
It’s known to be used in suzuki–miyaura coupling reactions , which are key in forming carbon-carbon bonds in organic compounds. This suggests it may influence pathways involving the synthesis or modification of such compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-methoxypyridine. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that temperature and atmospheric conditions can affect its stability. The specifics of how other environmental factors influence its action and efficacy would depend on the context of its use.
Análisis Bioquímico
Biochemical Properties
2-Bromo-6-chloro-3-methoxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the p38α mitogen-activated protein kinase (MAP kinase), a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The compound acts as an inhibitor of this kinase, thereby influencing the signaling pathways involved in inflammation and other cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the p38α MAP kinase, it can reduce the production of pro-inflammatory cytokines, thereby affecting the inflammatory response in cells . Additionally, this compound may impact other cellular processes such as apoptosis, cell proliferation, and differentiation, although specific studies on these effects are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of p38α MAP kinase, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, thereby modulating the signaling pathways involved in inflammation and other cellular responses . The compound may also interact with other enzymes and proteins, although detailed studies on these interactions are needed to fully understand its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular responses, although specific data on these effects are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit p38α MAP kinase activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to tissues and organs. Threshold effects, where the compound’s activity changes significantly with small changes in dosage, may also be observed in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, although specific studies on these effects are limited . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of the compound within the body can affect its activity and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-bromo-6-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDVEORVOKAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721425 | |
| Record name | 2-Bromo-6-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-37-0 | |
| Record name | 2-Bromo-6-chloro-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide](/img/structure/B1506885.png)

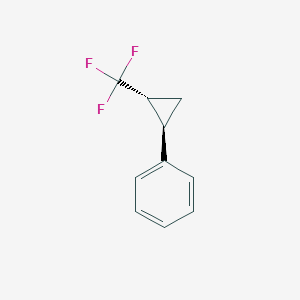


![5-(4-Methoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1506890.png)
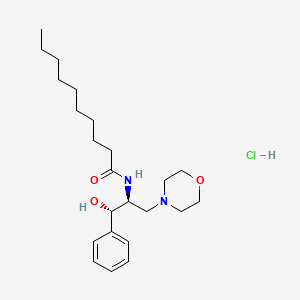
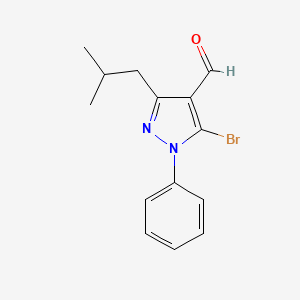


![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)

